molecular formula C19H19FN4O B5360417 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine

4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine

Cat. No. B5360417
M. Wt: 338.4 g/mol
InChI Key: DQEKZSNFFKBXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.

Scientific Research Applications

4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine has several advantages and limitations for lab experiments. One of the advantages is its potential applications in various fields, including medicinal chemistry and neuroscience. This compound has also been shown to have low toxicity and good stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is the complexity of its synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that can elucidate its effects.

Future Directions

There are several future directions for the research on 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine. One of the directions is to further investigate its potential applications in the treatment of cancer and neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic potential. In addition, the development of more efficient and cost-effective synthesis methods can facilitate the production of this compound for further research and potential clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields, including medicinal chemistry and neuroscience. Its potential applications as an anticancer agent and in the treatment of neurodegenerative disorders have been extensively studied. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. The development of more efficient and cost-effective synthesis methods can facilitate the production of this compound for further research and potential clinical use.

Synthesis Methods

The synthesis of 4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1-(1H-pyrrol-2-ylcarbonyl)piperidine, which is then reacted with 3-fluorophenylhydrazine to obtain the intermediate product. This intermediate is then reacted with 1,3-dicarbonyl compound to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-4-1-3-14(11-15)16-12-22-23-18(16)13-6-9-24(10-7-13)19(25)17-5-2-8-21-17/h1-5,8,11-13,21H,6-7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEKZSNFFKBXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=NN2)C3=CC(=CC=C3)F)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.